REACTION_CXSMILES
|
[CH:1]1([CH:4]2[NH:9][C:8](=[O:10])[CH:7]([CH3:11])[NH:6][C:5]2=[O:12])C[CH2:2]1.Cl.NC(CC)C(N[C@H](C(OC)=O)C)=O>>[CH2:1]([CH:4]1[NH:9][C:8](=[O:10])[CH:7]([CH3:11])[NH:6][C:5]1=[O:12])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1C(NC(C(N1)=O)C)=O
|
Name
|
methyl N-(2-aminobutanoyl)alaninate hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NC(C(=O)N[C@@H](C)C(=O)OC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1C(NC(C(N1)=O)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |